5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various anilines, piperazines, and trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aniline and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative .
Scientific Research Applications
5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloroanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- 5-(4-Chloroanilino)-3-(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
Compared to similar compounds, 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the trifluoromethyl group, which can enhance its stability and reactivity. Additionally, the combination of the methoxyanilino and piperazino groups may confer unique biological activities .
Properties
Molecular Formula |
C32H25F3N4O3 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
10-(4-methoxyanilino)-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C32H25F3N4O3/c1-41-22-11-9-20(10-12-22)36-25-18-26(29-28-27(25)30(40)23-7-2-3-8-24(23)31(28)42-37-29)39-15-13-38(14-16-39)21-6-4-5-19(17-21)32(33,34)35/h2-12,17-18,36H,13-16H2,1H3 |
InChI Key |
SLLMVWUQCGLOLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCN(CC6)C7=CC=CC(=C7)C(F)(F)F |
Origin of Product |
United States |
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